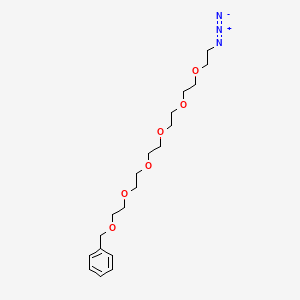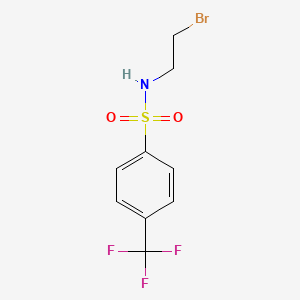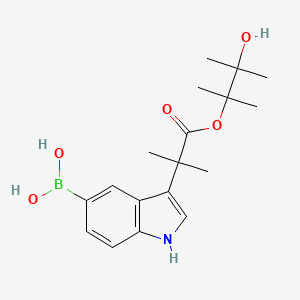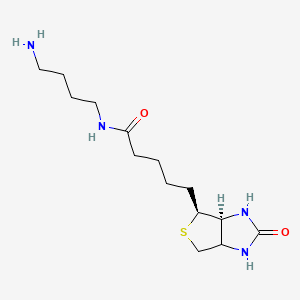
Biotin-C4-amide-C5-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-C4-amide-C5-NH2 is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is composed of a biotin group connected to a C4 amide linker and a C5 amine group. This compound is particularly useful in the field of targeted drug delivery, where it facilitates the attachment of cytotoxic drugs to antibodies, allowing for precise targeting of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-C4-amide-C5-NH2 involves several steps:
Formation of the Biotin Linker: Biotin is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
Attachment of the C4 Amide Linker: The biotin-NHS ester is then reacted with a C4 diamine under mild conditions to form the biotin-C4 amide intermediate.
Addition of the C5 Amine Group: The final step involves the reaction of the biotin-C4 amide intermediate with a C5 amine, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of biotin are activated and reacted with the C4 diamine and C5 amine in industrial reactors.
Purification: The crude product is purified using techniques such as chromatography to achieve high purity levels.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Biotin-C4-amide-C5-NH2 undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Coupling Reactions: The biotin group can form strong non-covalent bonds with streptavidin, making it useful in affinity-based applications.
Common Reagents and Conditions
N-hydroxysuccinimide (NHS): Used for activating biotin.
Diamines and Amines: Used for forming the C4 amide and C5 amine linkers.
Mild Reaction Conditions: Typically, reactions are carried out at room temperature or slightly elevated temperatures to prevent degradation.
Major Products
The major product formed from these reactions is this compound itself, which can then be used in further applications such as the synthesis of ADCs .
Scientific Research Applications
Biotin-C4-amide-C5-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein interactions through biotin-streptavidin affinity systems.
Medicine: Integral in the development of ADCs for targeted cancer therapy.
Industry: Employed in the production of diagnostic kits and research reagents
Mechanism of Action
Biotin-C4-amide-C5-NH2 functions as a cleavable linker in ADCs. The biotin group binds to streptavidin, allowing for the attachment of the ADC to a target molecule. Upon reaching the target site, the linker is cleaved, releasing the cytotoxic drug to exert its therapeutic effect. This mechanism ensures that the drug is delivered specifically to cancer cells, minimizing off-target effects .
Comparison with Similar Compounds
Similar Compounds
Biotin-PEG4-NHS: Another biotin-based linker with a polyethylene glycol spacer.
Biotin-PEG2-NHS: Similar to Biotin-PEG4-NHS but with a shorter spacer.
Biotin-PEG12-NHS: Features a longer polyethylene glycol spacer for increased solubility.
Uniqueness
Biotin-C4-amide-C5-NH2 is unique due to its specific combination of a biotin group, a C4 amide linker, and a C5 amine group. This structure provides a balance between stability and cleavability, making it particularly effective in ADC applications .
Properties
Molecular Formula |
C14H26N4O2S |
|---|---|
Molecular Weight |
314.45 g/mol |
IUPAC Name |
N-(4-aminobutyl)-5-[(3aS,4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C14H26N4O2S/c15-7-3-4-8-16-12(19)6-2-1-5-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20)/t10?,11-,13-/m0/s1 |
InChI Key |
RHLVNHVKSXNHES-KUNJKIHDSA-N |
Isomeric SMILES |
C1C2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R,2'R,3R,3'R)-3,3'-di-tert-butyl-4,4'-bis((R)-2-methyl-1-phenylpropoxy)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphospho le](/img/structure/B11827792.png)
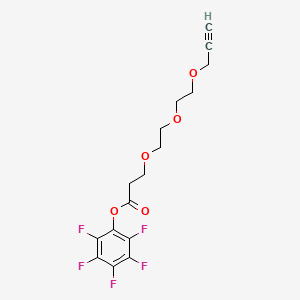
![5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N,N-bis[2-(2-hydroxyethoxy)ethyl]pentanamide](/img/structure/B11827802.png)
![(4R)-Methyl 4-((3R,8S,10S,13S,14S)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B11827807.png)


